molecular formula C10H9BrFNO5 B2379209 Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate CAS No. 1982873-79-9

Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate

Cat. No.: B2379209
CAS No.: 1982873-79-9
M. Wt: 322.086
InChI Key: LZBSEZHYNJFXQD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate is a chemical building block of high value in medicinal and synthetic chemistry research. It belongs to a class of substituted aryloxyacetic acid esters, which are pivotal intermediates in the design and synthesis of complex bioactive molecules. Compounds featuring halogen and nitro substituents on an aromatic ring, similar to this one, are frequently employed in nucleophilic aromatic substitution (SNAr) reactions . The presence of both the bromo and fluoro groups, activated by an ortho-nitro group, makes this compound a versatile scaffold for constructing multi-target directed ligands (MTDLs), particularly in the development of potential therapies for neurodegenerative diseases such as Alzheimer's . Researchers utilize this ester in the synthesis of novel hybrids, where it can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with other pharmacologically active fragments, such as rivastigmine-like motifs, to create new chemical entities for biological evaluation . The ethyl ester group offers a protected form of the carboxylic acid, allowing for easier handling and purification before a final hydrolysis step. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO5/c1-2-17-10(14)5-18-9-4-7(12)6(11)3-8(9)13(15)16/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBSEZHYNJFXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate typically involves the reaction of 4-bromo-5-fluoro-2-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetates.

    Reduction: Formation of 2-(4-bromo-5-fluoro-2-aminophenoxy)acetate.

    Hydrolysis: Formation of 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetic acid and ethanol.

Scientific Research Applications

Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromo and fluoro groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Key Comparisons:

Compound Name Substituents (Phenoxy Ring) Ester Group Key Properties/Applications Reference
Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate 4-Br, 5-F, 2-NO₂ Ethyl High reactivity due to electron-withdrawing groups; pharmaceutical intermediate .
Ethyl 2-(4-aminophenoxy)acetate 4-NH₂ Ethyl Reduced nitro derivative; used in dual GK inhibitors; m.p. 56–58°C .
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate 2-OH, 5-NO₂ Ethyl Forms intermolecular hydrogen bonds; pharmaceutical intermediate for dronedarone .
Methyl 2-(4-bromo-2-nitrophenyl)acetate 4-Br, 2-NO₂ Methyl Methyl ester analog; lower lipophilicity vs. ethyl esters .
Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate Imidazole core with 4-Br-phenyl Ethyl Bioactive imidazole derivative; antimicrobial applications .
  • Nitro vs. Amino Groups: The nitro group in the target compound increases electrophilicity, facilitating reactions like catalytic hydrogenation (e.g., conversion to amino derivatives as in ). In contrast, amino-substituted analogs (e.g., Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate, ) exhibit nucleophilic character, enabling coupling reactions in drug synthesis .
  • Halogen Effects: Bromine and fluorine enhance metabolic stability and binding affinity in drug candidates. The 5-fluoro substituent in the target compound may improve bioavailability compared to non-fluorinated analogs (e.g., lactofen in ) .

Steric and Crystallographic Properties

  • The crystal structure of Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate () reveals intermolecular O–H⋯O hydrogen bonds, stabilizing its lattice. In contrast, the target compound’s phenoxy group (vs. hydroxyl) likely reduces hydrogen-bonding capacity, impacting solubility and crystallinity .
  • Bromine’s larger atomic radius (vs.

Biological Activity

Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Bromine (Br) : A halogen that may enhance biological activity through various mechanisms.
  • Fluorine (F) : Known to influence lipophilicity and receptor binding.
  • Nitro Group (NO₂) : Associated with the generation of reactive nitrogen species, potentially impacting cellular functions.

The molecular formula is C11H10BrFNO5C_{11}H_{10}BrFNO_5 with a molecular weight of 322.08 g/mol, which influences its pharmacokinetics and bioavailability.

The biological activity of this compound is likely mediated through several mechanisms:

  • Reactive Nitrogen Species Formation : The nitro group can lead to the production of reactive nitrogen species, which may induce oxidative stress in cells, affecting their viability and function.
  • Nucleophilic Substitution : The compound may engage in nucleophilic substitution reactions, leading to the formation of various metabolites that could exhibit different biological activities.
  • Binding Affinity : The presence of halogens (Br and F) can enhance binding affinity to biological targets, including enzymes and receptors involved in cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies show that it can inhibit the proliferation of cancer cells in vitro. Specifically, it has been tested against pancreatic cancer cell lines, demonstrating reduced cell viability at certain concentrations . The mechanism appears to involve both apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the antiproliferative effects on pancreatic cancer cells.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed with an IC50 value below 10 µM, indicating potent anticancer activity .
  • Antimicrobial Screening :
    • Objective : To assess the antimicrobial efficacy against common pathogens.
    • Methodology : Disk diffusion method was employed to test various bacterial strains.
    • Results : The compound displayed notable inhibition zones, confirming its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

CompoundAntimicrobial ActivityAnticancer ActivityMechanisms
This compoundHighHighReactive nitrogen species formation
Ethyl 2-(3-fluoro-2-nitrophenoxy)acetateModerateLowNucleophilic substitution
Methyl 2-(5-fluoro-2-nitrophenoxy)acetateLowModerateEnzyme inhibition

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves:

Nitration : Introduction of a nitro group to the aromatic ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

Halogenation : Bromo and fluoro substituents are introduced via electrophilic substitution or directed ortho-metalation.

Esterification : Reaction of the phenolic intermediate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone under reflux .

  • Key Factors :
  • Solvent Choice : Polar solvents (DMF, acetone) enhance nucleophilicity of the phenoxide ion.
  • Temperature : Reflux conditions (60–80°C) optimize reaction rates without decomposition.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), ester carbonyl (δ 170–175 ppm), and ethoxy groups (δ 1.2–4.3 ppm).
  • ¹⁹F NMR : Detects fluorine substituents (δ -110 to -120 ppm for aromatic F) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 346.97) .
  • HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How do electronic effects of bromo, fluoro, and nitro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The nitro group (-NO₂) at position 2 and halogens (Br, F) at positions 4 and 5 deactivate the aromatic ring, directing NAS to specific positions.
  • Regioselectivity : Fluorine’s ortho/para-directing nature and bromine’s steric hindrance affect substitution patterns. Computational studies (e.g., DFT) predict reactivity trends .
  • Experimental Validation : Kinetic studies using varying nucleophiles (e.g., amines, thiols) in DMSO at 25°C reveal rate constants (k) correlated with substituent Hammett parameters .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :
  • Assay Standardization : Discrepancies in antimicrobial IC₅₀ values (e.g., E. coli: 12–50 µM) arise from variations in bacterial strains, culture media, and compound purity. Standardized protocols (CLSI guidelines) are recommended .
  • Structural Confirmation : X-ray crystallography (refined via SHELX ) or 2D-NMR (NOESY, HSQC) verifies stereochemistry and eliminates impurities.
  • Meta-Analysis : Cross-study comparisons using databases (PubMed, CAS) highlight structure-activity relationships (SAR) and outliers .

Comparative Analysis Table

Compound Substituents Reactivity/Bioactivity Reference
This compound4-Br, 5-F, 2-NO₂High NAS reactivity; antimicrobial (IC₅₀: 12–50 µM)
Ethyl 2-(4-chloro-2-fluorophenoxy)acetate4-Cl, 2-FReduced bioactivity (IC₅₀: >100 µM)
Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate4-F, 5-F, 2-NO₂Enhanced lipophilicity; anti-cancer (EC₅₀: 8 µM)

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